Sodium 1-octanesulfonate
CAS No.: 5324-84-5
Cat. No.: VC21059936
Molecular Formula: C8H18NaO3S
Molecular Weight: 217.28 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 5324-84-5 | 
|---|---|
| Molecular Formula | C8H18NaO3S | 
| Molecular Weight | 217.28 g/mol | 
| IUPAC Name | sodium;octane-1-sulfonate | 
| Standard InChI | InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11); | 
| Standard InChI Key | QXFHPLPMTXEJPV-UHFFFAOYSA-N | 
| Isomeric SMILES | CCCCCCCCS(=O)(=O)[O-].[Na+] | 
| SMILES | CCCCCCCCS(=O)(=O)[O-].[Na+] | 
| Canonical SMILES | CCCCCCCCS(=O)(=O)O.[Na] | 
Introduction
Chemical Identity and Structure
Sodium 1-octanesulfonate is an organosulfur compound characterized by a linear eight-carbon chain with a sulfonate group attached to the terminal carbon. The sulfonate group is ionically bonded to a sodium counter-ion, creating a molecule with both hydrophobic and hydrophilic regions. This amphiphilic character contributes significantly to its utility in chromatographic applications.
Chemical Identifiers
The compound can be precisely identified through various chemical identifiers, as shown in the following table:
| Identifier | Value | 
|---|---|
| CAS Number | 5324-84-5 | 
| Molecular Formula | C8H17NaO3S | 
| Molecular Weight | 216.27 g/mol | 
| IUPAC Name | sodium;octane-1-sulfonate | 
| InChI Key | HRQDCDQDOPSGBR-UHFFFAOYSA-M | 
| SMILES Notation | [Na+].CCCCCCCCS([O-])(=O)=O | 
| Beilstein Registry Number | 3574241 | 
| PubChem CID | 23669624 | 
The hydrated form (monohydrate) has the molecular formula C8H17O3SNa - H2O and an increased molecular weight of approximately 234.29 g/mol .
Structural Characteristics
The compound consists of a hydrophobic octyl chain attached to a negatively charged sulfonate group (SO3-) that forms an ionic bond with a sodium cation (Na+). This structural arrangement gives the molecule its amphiphilic properties, meaning it possesses both hydrophobic and hydrophilic components. The hydrophobic alkyl chain contributes to the compound's ability to interact with non-polar moieties, while the charged sulfonate group enables interactions with ionic and polar species .
Physical Properties
Understanding the physical properties of sodium 1-octanesulfonate is essential for its proper application in research and analytical procedures. These properties influence its behavior in solution and its interactions with other molecules.
General Physical Characteristics
The compound typically appears as a white crystalline powder at room temperature. Its physical properties make it suitable for various laboratory applications, particularly in chromatographic techniques.
| Property | Value | 
|---|---|
| Physical State | Solid (powder) | 
| Color | White | 
| Melting Point | >300°C | 
| Solubility in Water | Soluble, producing clear colorless solution | 
| Appearance in Solution | Clear and colorless | 
Solubility Profile
Sodium 1-octanesulfonate is highly soluble in water, forming a clear and colorless solution. This solubility is primarily attributed to the ionic character of the sulfonate group, which readily interacts with water molecules . The compound's solubility characteristics are particularly important for its application in liquid chromatography, where it must remain in solution under various conditions to function effectively as an ion-pairing reagent.
Synthesis and Preparation Methods
The synthesis of sodium 1-octanesulfonate involves specific chemical processes that ensure high purity and yield. A patented preparation method provides insights into industrial-scale production of this compound.
Patented Preparation Method
A notable preparation method involves a sulfonation reaction followed by purification steps. The patented process includes:
- 
Sulfonation reaction: Combining anhydrous sodium sulfite, water, bromooctane, and tetrapropylammonium bromide in a reaction vessel equipped with cooling and reflux capabilities.
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Reaction conditions: The mixture is subjected to mechanical agitation and refluxed for 16-24 hours until the reaction solution clarifies and shows no stratification.
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Purification: After reaction completion, the water is evaporated under reduced pressure, and the remaining solid is dried and pulverized.
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Extraction: The powder is placed in a Soxhlet extractor and extracted with absolute alcohol to obtain the crude product.
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Recrystallization: The crude product undergoes recrystallization with absolute alcohol, followed by filtration to obtain the pure product.
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Final drying: The purified product is vacuum-dried at 80°C for 2-4 hours .
 
This method reportedly achieves a yield of approximately 66%, with tetrapropylammonium bromide serving as a catalyst that increases the activity of bromooctane, reduces by-products, and significantly shortens reaction time .
Applications in Analytical Chemistry
Sodium 1-octanesulfonate has found extensive applications in analytical chemistry, particularly in chromatographic techniques where its amphiphilic properties make it an ideal reagent for specific separation challenges.
High-Performance Liquid Chromatography (HPLC)
The compound serves as a critical reagent in HPLC analysis, particularly for the separation and analysis of:
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Peptides and proteins: The compound aids in resolving complex mixtures of these biomolecules by forming ion pairs with positively charged functional groups .
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Organic compounds: It facilitates the separation of organic compounds that might otherwise be difficult to resolve on conventional stationary phases .
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Antibiotics: The compound improves the chromatographic analysis of various antibiotics, enhancing detection sensitivity and separation efficiency .
 
Ion-Pairing Agent
As an ion-pairing agent, sodium 1-octanesulfonate forms ion pairs with positively charged analytes, increasing their hydrophobicity and thereby altering their retention times on reversed-phase columns. This mechanism is particularly useful for:
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Improving retention of polar compounds on reversed-phase columns
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Enhancing separation selectivity
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Controlling peak shapes and resolution in chromatographic analyses
 
Electrophoresis Applications
Beyond HPLC, sodium 1-octanesulfonate serves as a valuable reagent in electrophoresis techniques. As a surfactant in these applications, it improves:
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Separation efficiency
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Resolution of closely related compounds
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Reproducibility of migration times
 
Biochemical Interactions
Research has revealed interesting biochemical interactions of sodium 1-octanesulfonate with various biological molecules, suggesting potential applications beyond analytical chemistry.
Interaction with Human Serum Albumin
Studies have documented significant interactions between sodium 1-octanesulfonate and human serum albumin (HSA), the most abundant protein in human blood plasma. These interactions may influence:
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Protein conformation and stability
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Binding capacity of HSA for other ligands
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Potential applications in drug delivery systems or pharmaceutical formulations
 
Other Biological Applications
The compound has been utilized as a molecular tool in various biochemical applications, including:
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Ion complexation agent for N-nitrosodiethanolamine, which has implications for analytical and toxicological studies
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Component in studies examining solubility enhancement of hydrophobic compounds
 
Research Findings and Advanced Applications
Scientific research continues to expand the applications of sodium 1-octanesulfonate beyond traditional analytical chemistry, revealing novel uses and interactions.
Supramolecular Chemistry Applications
Recent research has explored the interactions of sodium 1-octanesulfonate with macrocyclic host molecules such as pillararenes. A study demonstrated that cationic water-soluble pillararene could form host-guest complexes with sodium 1-octanesulfonate, opening possibilities for:
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Molecular recognition systems
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Controlled release applications
 
Studies on Transdermal Permeation
Research has investigated the influence of lipophilic counter-ions, including sodium 1-octanesulfonate, in combination with other compounds on skin permeation of pharmaceutically active substances. These findings have implications for:
Solubility Enhancement Studies
The compound has been studied for its ability to enhance the solubility of hydrophobic gases and compounds in aqueous solutions. For example, research has examined the solubility of ethane in aqueous solutions containing sodium 1-octanesulfonate at specific temperatures, providing insights into:
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume